![molecular formula C9H8ClNO5 B1460174 Methyl 2-chloro-6-methoxy-3-nitrobenzoate CAS No. 55776-21-1](/img/structure/B1460174.png)
Methyl 2-chloro-6-methoxy-3-nitrobenzoate
Overview
Description
“Methyl 2-chloro-6-methoxy-3-nitrobenzoate” is a chemical compound with the molecular formula C9H8ClNO5 . It has gained considerable attention from researchers for its potential applications as a pharmaceutical intermediate, pesticide, and agrochemical.
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-6-methoxy-3-nitrobenzoate” can be represented by the molecular formula C9H8ClNO5 . The average mass of the molecule is 245.617 Da .Scientific Research Applications
Synthesis and Structural Analysis
Derivatives and Synthesis Techniques : Research has illustrated the synthesis of novel compounds and derivatives, such as the production of new griseofulvin derivatives from mangrove endophytic fungi, showcasing the diversity of chemical modifications possible with compounds related to "Methyl 2-chloro-6-methoxy-3-nitrobenzoate" (Xia et al., 2011). Similarly, a facile synthesis method for producing 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one was detailed, demonstrating the compound's potential as a precursor in organic synthesis (Havaldar et al., 2004).
Crystal Structure Analysis : Studies on crystal structure provide insights into the molecular geometry and interactions of related compounds. For instance, the crystal structure of "Methyl 2,6-dihydroxy-3-nitrobenzoate" was determined, revealing significant details about intra- and intermolecular hydrogen bonding, which could inform the design of new materials and compounds (Sonar et al., 2007).
Antibacterial Activity and Biological Studies
- Antibacterial and Antimicrobial Properties : Several studies have explored the antibacterial and antimicrobial activities of compounds structurally related to "Methyl 2-chloro-6-methoxy-3-nitrobenzoate." Zinc complexes of benzothiazole-derived Schiff bases demonstrated significant antibacterial activity, indicating potential applications in medical and pharmaceutical fields (Chohan et al., 2003).
Applications in Material Science
- Doping Agents in Polyaniline Production : Benzoic acid and substituted benzoic acids, including compounds with nitro groups, have been used as dopants in the production of polyaniline, a conductive polymer. This suggests potential applications in the development of electronic materials and devices (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
methyl 2-chloro-6-methoxy-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-6-4-3-5(11(13)14)8(10)7(6)9(12)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGIWVHWPFPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-methoxy-3-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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